molecular formula C15H23NO6S B6750110 Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate

Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate

Cat. No.: B6750110
M. Wt: 345.4 g/mol
InChI Key: WMZYQGQPPUZUBG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a benzoate core substituted with a hydroxy group, a sulfonylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate core, followed by the introduction of the hydroxy group and the sulfonylamino group. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The benzoate core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonylamino group may produce an amine derivative.

Scientific Research Applications

Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)amino]benzoate: Similar structure but without the sulfonyl group.

    Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]phenylacetate: Similar structure but with a phenylacetate core instead of a benzoate core.

Properties

IUPAC Name

ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6S/c1-5-22-15(18)11-6-7-12(13(17)8-11)16-23(19,20)9-14(21-4)10(2)3/h6-8,10,14,16-17H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZYQGQPPUZUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)CC(C(C)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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